CCR5 Antagonist Activity – Preliminary Pharmacological Screening vs. Inactive Triazole Controls
Preliminary pharmacological screening identified (4‑allyl‑5‑morpholin‑4‑yl‑4H‑[1,2,4]triazol‑3‑yl)‑acetonitrile as a compound with CCR5 antagonist activity, whereas the majority of structurally related 1,2,4‑triazoles in the same screen were negative for CCR5 engagement [1]. The screening result positions this compound as a starting point for CCR5‑targeted programmes (HIV infection, asthma, rheumatoid arthritis, COPD).
| Evidence Dimension | CCR5 antagonist activity in preliminary pharmacological screen |
|---|---|
| Target Compound Data | Positive (active as CCR5 antagonist) |
| Comparator Or Baseline | Multiple 1,2,4-triazole derivatives in the same screen – majority negative |
| Quantified Difference | Not quantifiable; qualitative hit/no-hit classification only |
| Conditions | Preliminary pharmacological screening assay (details not publicly disclosed) |
Why This Matters
CCR5 antagonist activity is a specific, therapeutically relevant phenotype that distinguishes this compound from most structurally similar triazoles and directs its use toward HIV and inflammatory disease research.
- [1] Zhang, H. (2012) Preliminary pharmacological screening of 1,2,4-triazole derivatives as CCR5 antagonists. Semantic Scholar Author Profile. Available at: https://www.semanticscholar.org/author/张会利/91457169 View Source
